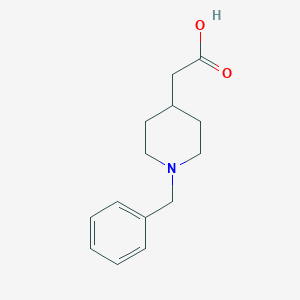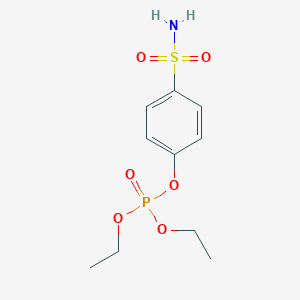
Diethyl (4-sulfamoylphenyl) phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl (4-sulfamoylphenyl) phosphate, also known as DSP, is a chemical compound that has been widely used in scientific research for various applications. DSP is a phosphatase inhibitor that has been shown to have significant effects on the biochemical and physiological processes in cells.
科学研究应用
Diethyl (4-sulfamoylphenyl) phosphate has been widely used in scientific research for various applications. One of the primary applications of Diethyl (4-sulfamoylphenyl) phosphate is as a phosphatase inhibitor. Diethyl (4-sulfamoylphenyl) phosphate has been shown to inhibit various phosphatases, including protein tyrosine phosphatases and alkaline phosphatases. This inhibition has been shown to have significant effects on cellular processes such as cell signaling, cell cycle regulation, and gene expression.
作用机制
The mechanism of action of Diethyl (4-sulfamoylphenyl) phosphate involves the inhibition of phosphatases. Phosphatases are enzymes that remove phosphate groups from proteins and other molecules. By inhibiting phosphatases, Diethyl (4-sulfamoylphenyl) phosphate prevents the removal of phosphate groups from proteins, leading to altered cellular processes. The exact mechanism of action of Diethyl (4-sulfamoylphenyl) phosphate is still being studied, but it is believed to involve the binding of Diethyl (4-sulfamoylphenyl) phosphate to the active site of phosphatases, preventing their activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Diethyl (4-sulfamoylphenyl) phosphate are numerous and varied. Diethyl (4-sulfamoylphenyl) phosphate has been shown to affect cell signaling pathways, leading to altered gene expression and cellular responses. Diethyl (4-sulfamoylphenyl) phosphate has also been shown to affect cell cycle regulation, leading to altered cell growth and division. Additionally, Diethyl (4-sulfamoylphenyl) phosphate has been shown to affect cellular metabolism, leading to altered energy production and utilization.
实验室实验的优点和局限性
One of the primary advantages of using Diethyl (4-sulfamoylphenyl) phosphate in lab experiments is its ability to inhibit phosphatases. This inhibition allows researchers to study the effects of altered phosphorylation on cellular processes. Additionally, Diethyl (4-sulfamoylphenyl) phosphate is relatively easy to synthesize and can be easily scaled up for commercial production. However, one of the limitations of using Diethyl (4-sulfamoylphenyl) phosphate is its potential for off-target effects. Diethyl (4-sulfamoylphenyl) phosphate has been shown to inhibit a wide range of phosphatases, and this inhibition can lead to unintended effects on cellular processes.
未来方向
There are numerous future directions for research involving Diethyl (4-sulfamoylphenyl) phosphate. One area of research involves the development of more specific phosphatase inhibitors. By developing more specific inhibitors, researchers can study the effects of individual phosphatases on cellular processes. Additionally, researchers are exploring the use of Diethyl (4-sulfamoylphenyl) phosphate in the treatment of various diseases, including cancer and neurodegenerative diseases. Finally, researchers are exploring the use of Diethyl (4-sulfamoylphenyl) phosphate in the development of new therapeutic agents, including small molecule inhibitors and antibody-drug conjugates.
Conclusion:
In conclusion, Diethyl (4-sulfamoylphenyl) phosphate is a phosphatase inhibitor that has been widely used in scientific research for various applications. The synthesis of Diethyl (4-sulfamoylphenyl) phosphate is a relatively straightforward process, and the compound has numerous biochemical and physiological effects. While there are some limitations to using Diethyl (4-sulfamoylphenyl) phosphate in lab experiments, the compound has significant potential for future research and therapeutic applications.
合成方法
The synthesis of Diethyl (4-sulfamoylphenyl) phosphate involves the reaction of 4-aminophenol with diethyl phosphorochloridate in the presence of triethylamine and then treating the resulting product with sulfamic acid. The product is then purified by recrystallization to obtain pure Diethyl (4-sulfamoylphenyl) phosphate. The synthesis of Diethyl (4-sulfamoylphenyl) phosphate is a relatively straightforward process and can be easily scaled up for commercial production.
属性
CAS 编号 |
1981-20-0 |
|---|---|
产品名称 |
Diethyl (4-sulfamoylphenyl) phosphate |
分子式 |
C10H16NO6PS |
分子量 |
309.28 g/mol |
IUPAC 名称 |
diethyl (4-sulfamoylphenyl) phosphate |
InChI |
InChI=1S/C10H16NO6PS/c1-3-15-18(12,16-4-2)17-9-5-7-10(8-6-9)19(11,13)14/h5-8H,3-4H2,1-2H3,(H2,11,13,14) |
InChI 键 |
XTOFAPRXSMHBMO-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)OC1=CC=C(C=C1)S(=O)(=O)N |
规范 SMILES |
CCOP(=O)(OCC)OC1=CC=C(C=C1)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



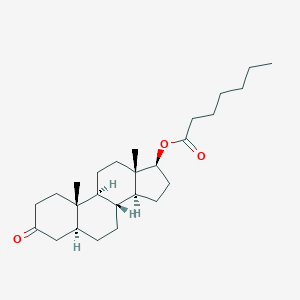
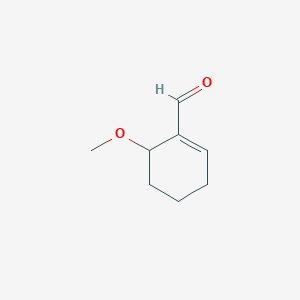
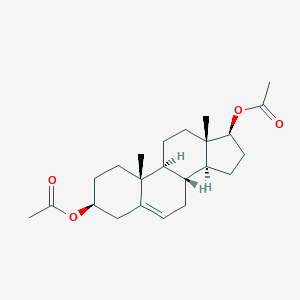
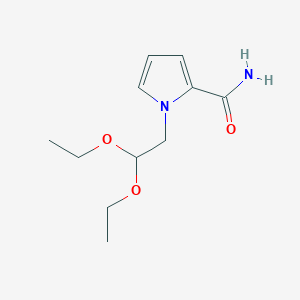

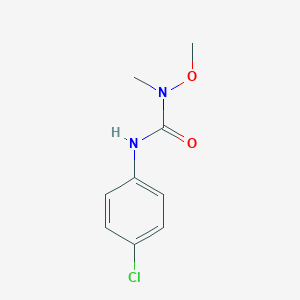
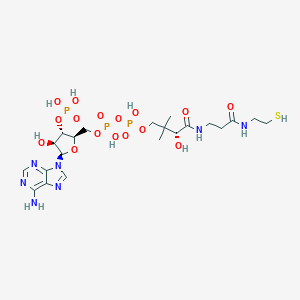

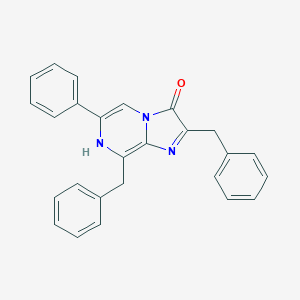

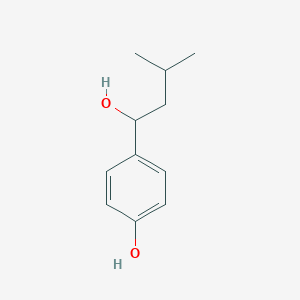
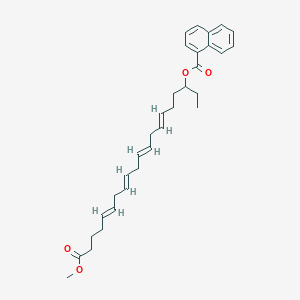
![2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B160119.png)
